

A-966492: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: A-966492

Cat. No.: B1684199

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CAS Number: 934162-61-5

IUPAC Name: (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide

Introduction

A-966492 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.^{[1][2][3]} These enzymes are critical components of the DNA damage response (DDR) pathway, playing a central role in the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, **A-966492** disrupts the repair of SSBs, which can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. This mechanism of action makes **A-966492** a valuable tool for cancer research, particularly in the context of synthetic lethality in tumors with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations. This technical guide provides an in-depth overview of **A-966492**, including its biochemical and cellular activities, supplier information, detailed experimental protocols, and the signaling pathways it modulates.

Physicochemical and Biological Properties

A-966492 is a benzimidazole carboxamide derivative with a molecular weight of 324.35 g/mol and a chemical formula of C₁₈H₁₇FN₄O. It is a white solid powder that is soluble in DMSO.^[1]

Table 1: Quantitative Biological Activity of A-966492

Parameter	Target	Value (nM)	Assay Type
Ki	PARP1	1	Cell-free enzyme assay
Ki	PARP2	1.5	Cell-free enzyme assay
EC50	PARP1	1	Whole-cell assay (C41 cells)
IC50	PARP1	2.9	In vitro enzyme activity assay
IC50	PARP2	2.2	In vitro enzyme activity assay
IC50	PARP3	87	In vitro enzyme activity assay
IC50	TNKS1	>10000	In vitro enzyme activity assay
IC50	PARP10	>10000	In vitro enzyme activity assay
IC50	PARP14	>10000	In vitro enzyme activity assay

Supplier Information

A-966492 is available from various chemical suppliers for research purposes. Purity levels are typically greater than 98%.

Table 2: Supplier Information for A-966492

Supplier	Catalog Number	Purity
Selleck Chemicals	S2197	99.98%
MedKoo Biosciences	406362	>98%
Cayman Chemical	11893	≥98%
APExBIO	A4231	>98%
DC Chemicals	DC8889	>98%

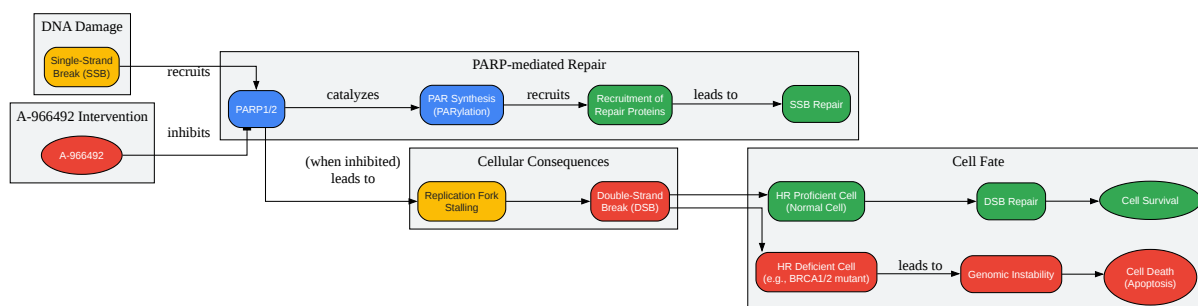
Mechanism of Action and Signaling Pathway

A-966492 exerts its biological effects by competitively inhibiting the catalytic activity of PARP1 and PARP2. These enzymes are key players in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks.

When DNA damage occurs, PARP1 and PARP2 are recruited to the site of the lesion. They then catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the damaged site, facilitating the repair process.

By inhibiting PARP activity, **A-966492** prevents the formation of these PAR chains. This "traps" PARP enzymes on the DNA at the site of the damage, leading to the stalling of replication forks. When a replication fork encounters a PARP-DNA complex on a single-strand break, it can collapse, resulting in the formation of a more lethal double-strand break.

In normal cells, these double-strand breaks can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to mutations in BRCA1 or BRCA2), these double-strand breaks cannot be properly repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.



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Caption: Mechanism of action of **A-966492** in inducing synthetic lethality.

Experimental Protocols

PARP1/2 Enzyme Inhibition Assay (Cell-Free)

This protocol is adapted from information provided by Selleck Chemicals and is based on established methods for measuring PARP activity.^[1]

Materials:

- Recombinant human PARP1 or PARP2 enzyme
- **A-966492** (or other test compounds)
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 4 mM MgCl₂
- [³H]-NAD⁺ (specific activity ~1.6 μCi/mmol)

- Biotinylated Histone H1
- Activated (nicked) DNA (sDNA)
- 96-well white plates
- Scintillation proximity assay (SPA) beads
- Benzamide (for reaction termination)
- Microplate reader capable of detecting SPA signal

Procedure:

- Prepare a 2x enzyme mixture containing the PARP enzyme (e.g., 2 nM PARP1 or 8 nM PARP2 final concentration) and 400 nM sDNA in assay buffer.
- Prepare a 2x substrate mixture containing 3 μ M [3H]-NAD⁺ and 400 nM biotinylated histone H1 in assay buffer.
- Add 50 μ L of the 2x enzyme mixture to the wells of a 96-well plate.
- Add varying concentrations of **A-966492** (typically in DMSO, with the final DMSO concentration kept constant across all wells, e.g., <1%).
- Initiate the reaction by adding 50 μ L of the 2x substrate mixture to each well.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Terminate the reaction by adding 150 μ L of 1.5 mM benzamide.
- Add SPA beads to each well and incubate to allow binding to the biotinylated histone H1.
- Measure the incorporation of [3H]-ADP-ribose using a microplate scintillation counter.
- Calculate the percent inhibition for each concentration of **A-966492** and determine the K_i value from inhibition curves at various substrate concentrations.

Whole-Cell PARP Activity Assay

This protocol provides a method to assess the ability of **A-966492** to inhibit PARP activity within intact cells.^[1]

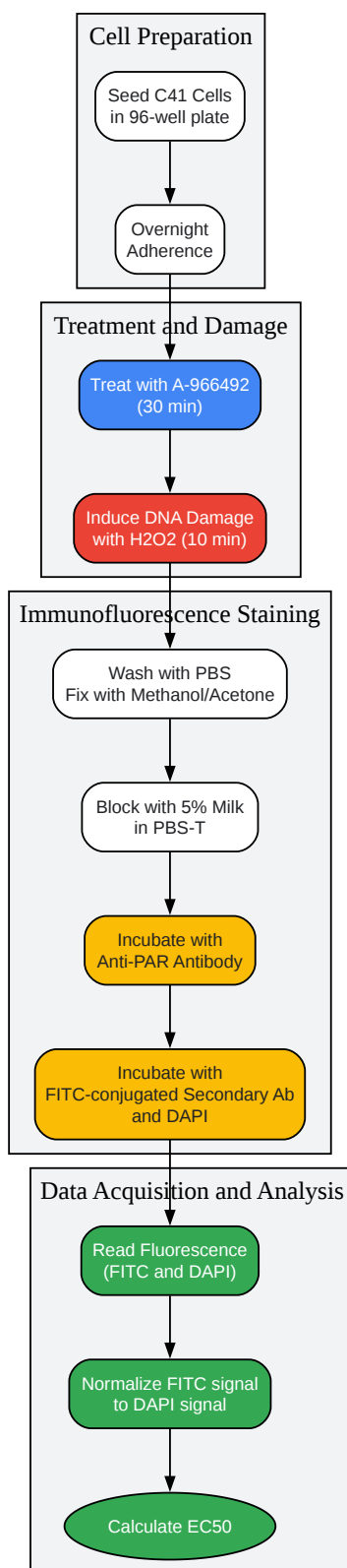
Materials:

- C41 cells (or other suitable cell line)
- Cell culture medium and supplements
- **A-966492**
- Hydrogen peroxide (H₂O₂)
- Phosphate-buffered saline (PBS)
- Fixation solution: Methanol/Acetone (7:3), pre-chilled to -20°C
- Blocking solution: 5% non-fat dry milk in PBS with 0.05% Tween-20 (PBS-T)
- Anti-PAR antibody (e.g., 10H)
- FITC-conjugated secondary antibody (e.g., goat anti-mouse FITC)
- DAPI (4',6-diamidino-2-phenylindole)
- 96-well black, clear-bottom plates
- Fluorescence microplate reader

Procedure:

- Seed C41 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **A-966492** for 30 minutes.
- Induce DNA damage and activate PARP by adding 1 mM H₂O₂ to the cells for 10 minutes.

- Wash the cells once with ice-cold PBS.
- Fix the cells with the pre-chilled methanol/acetone solution for 10 minutes at -20°C.
- Air-dry the plates.
- Rehydrate the wells with PBS and then block with blocking solution for 30 minutes at room temperature.
- Incubate the cells with the anti-PAR antibody (e.g., 1:50 dilution in blocking solution) for 60 minutes at room temperature.
- Wash the wells five times with PBS-T.
- Incubate the cells with the FITC-conjugated secondary antibody (e.g., 1:50 dilution) and 1 µg/mL DAPI in blocking solution for 60 minutes at room temperature in the dark.
- Wash the wells five times with PBS-T.
- Measure the fluorescence intensity for FITC (to quantify PAR levels) and DAPI (to normalize for cell number) using a fluorescence microplate reader.
- Normalize the PARP activity (FITC signal) to the cell number (DAPI signal) and calculate the EC50 value for **A-966492**.



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Caption: Workflow for the whole-cell PARP activity assay.

Conclusion

A-966492 is a highly potent and selective dual inhibitor of PARP1 and PARP2, making it an invaluable research tool for studying the DNA damage response and for exploring synthetic lethality-based cancer therapies. The information and protocols provided in this technical guide are intended to assist researchers in designing and conducting experiments to further elucidate the biological roles of PARP enzymes and the therapeutic potential of their inhibition.

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